molecular formula C16H20F2N2O3S B2738069 Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate CAS No. 398996-37-7

Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate

Cat. No.: B2738069
CAS No.: 398996-37-7
M. Wt: 358.4
InChI Key: PJGMIKJXXDGYAN-UHFFFAOYSA-N
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Description

Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a difluoromethoxyphenyl group, and a carbamothioyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.

Scientific Research Applications

Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways.

    Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biological mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, such as the synthesis of other complex molecules.

Preparation Methods

The synthesis of Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoromethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a difluoromethoxyphenyl group using reagents such as difluoromethoxybenzene and a suitable catalyst.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of oxidized, reduced, or substituted derivatives.

Mechanism of Action

The mechanism of action of Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-((4-(trifluoromethoxy)phenyl)carbamothioyl)piperidine-4-carboxylate: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical properties and reactivity.

    Ethyl 1-((4-(methoxy)phenyl)carbamothioyl)piperidine-4-carboxylate: The presence of a methoxy group instead of a difluoromethoxy group can also affect the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[[4-(difluoromethoxy)phenyl]carbamothioyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O3S/c1-2-22-14(21)11-7-9-20(10-8-11)16(24)19-12-3-5-13(6-4-12)23-15(17)18/h3-6,11,15H,2,7-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGMIKJXXDGYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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